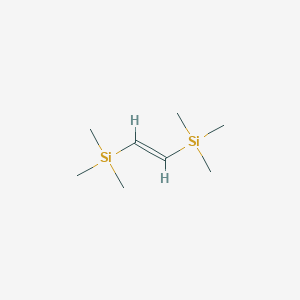

trans-1,2-Bis(trimethylsilyl)ethylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[(E)-2-trimethylsilylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGXUPKDZBCKPF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18178-59-1 | |

| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Transformation Mechanisms of Trans 1,2 Bis Trimethylsilyl Ethylene

Role as a Synthetic Precursor for Advanced Organosilicon Frameworks

The bifunctional nature of trans-1,2-bis(trimethylsilyl)ethylene (B73291) makes it an essential building block for the synthesis of advanced organosilicon frameworks, particularly silicon-containing polymers and cyclic compounds. Its structure provides a rigid vinylene linker between two reactive silyl (B83357) centers, which can be exploited in polymerization and cyclization reactions.

One of the primary applications is in the synthesis of poly(silylenevinylene)s, which are polymers with alternating silylene and vinylene units. These materials are of interest for their potential applications in electronics and ceramics. The reactivity of the C-Si bonds in this compound allows it to be incorporated into polymer chains through various catalytic processes.

Furthermore, it serves as a precursor for creating cyclic organosilicon structures like siloles (silacyclopentadienes). For instance, rhodium-catalyzed intramolecular trans-bis-silylation reactions of certain pyridine (B92270) derivatives containing a pentamethyldisilanyl and an ethynyl (B1212043) group can lead to the formation of pyridine-fused siloles. semanticscholar.orgmdpi.com This type of reaction demonstrates how the fundamental structure of silylated ethylene (B1197577) can be used to construct more complex heterocyclic systems incorporating silicon. semanticscholar.orgmdpi.com The ability to build these frameworks is crucial for developing new materials with tailored electronic and physical properties.

Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound are highly valuable substrates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules, particularly conjugated systems. The vinylsilane moiety can be readily converted into other reactive groups or can participate directly in certain coupling processes.

The Stille reaction is a powerful method for creating carbon-carbon bonds between an organotin compound and an organic halide, catalyzed by a palladium complex. wikipedia.org Derivatives of this compound can be converted into the necessary organostannane reagents for this reaction. For example, a vinylsilane can be transformed into a vinylstannane, such as 1-(tributylstannyl)-2-(trimethylsilyl)acetylene, which can then undergo Stille coupling with aryl or vinyl halides. nih.gov

This two-step sequence, involving stannylation of the vinylsilane derivative followed by the Stille coupling, provides a route to complex conjugated molecules that might be difficult to synthesize otherwise. nih.gov The reaction is valued for its tolerance of a wide range of functional groups. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orguwindsor.ca

Table 1: Overview of Stille Cross-Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Organostannane | Transfers the vinyl group | (E)-1-(Tributylstannyl)-2-(trimethylsilyl)ethylene |

| Electrophile | Coupling partner | Aryl iodides, aryl bromides, vinyl halides |

| Product | Forms a new C-C bond | Conjugated dienes, stilbenes |

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Derivatives of this compound, particularly the corresponding vinyl halides, are effective substrates in this reaction. For example, (E)-1-bromo-2-(trimethylsilyl)ethylene can be coupled with various terminal alkynes to produce conjugated enynes, which are important structural motifs in natural products and functional materials.

The reaction proceeds under mild conditions and retains the stereochemistry of the vinyl halide, making it a reliable method for synthesizing stereodefined products. libretexts.org The trimethylsilyl (B98337) group in the product can either be retained or removed under basic conditions to yield a terminal alkyne for further transformations. gelest.com This "sila-Sonogashira" approach is widely used in the synthesis of complex molecules, including pharmaceuticals like Altinicline and various imidazopyridine derivatives. wikipedia.org

Table 2: Sonogashira Coupling of a Vinylsilane Derivative

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|

| (E)-1-Iodo-2-(trimethylsilyl)ethylene | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Conjugated Enyne (R-C≡C-CH=CH-SiMe₃) |

Beyond Stille and Sonogashira reactions, derivatives of this compound participate in other palladium-catalyzed cross-couplings. A notable example is a variation of the Mizoroki-Heck reaction. In this process, this compound reacts with aryl iodides in the presence of a palladium catalyst. acs.org This reaction results in the stereoselective synthesis of (Z)-trimethyl(2-arylethenyl)silanes, where one of the trimethylsilyl groups is substituted by an aryl group with an inversion of stereochemistry. acs.org

This transformation is significant because it provides a direct route to Z-configured vinylsilanes, which are valuable synthetic intermediates. The stereochemical outcome is influenced by the reaction conditions, including the presence of additives like halide salts. acs.org While direct Suzuki or Hiyama couplings of the C-Si bond are less common without prior activation, the silicon group can be converted to a more reactive functionality (e.g., a silanol (B1196071) or trifluorosilane) to enable these transformations.

Electrophilic and Nucleophilic Reactions of the C-Si Bond

The carbon-silicon (C-Si) bond in this compound is polarized, with the carbon atom being slightly more electronegative than the silicon atom. This polarization, combined with the ability of silicon to stabilize an adjacent carbocation (β-silicon effect), dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic cleavage of the C-Si bond is a characteristic reaction of vinylsilanes. Protic acids can cause protodesilylation, where a proton replaces the silyl group. Similarly, halogens like iodine or bromine can induce halodesilylation, yielding a vinyl halide. This reactivity is often exploited to convert the stable vinylsilane into a more reactive species for subsequent reactions, such as the cross-couplings discussed previously. Lewis acids can also mediate the reaction of the C-Si bond with carbonyl electrophiles, highlighting its susceptibility to electrophilic attack. researchgate.net

Nucleophilic attack is generally directed at the silicon atom, especially when activated by an appropriate reagent. researchgate.netlibretexts.org Fluoride (B91410) ions, typically from sources like tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective at activating the C-Si bond. The fluoride attacks the silicon atom to form a pentacoordinate, hypervalent silicate (B1173343) intermediate. researchgate.net This intermediate is highly reactive and can facilitate the cleavage of the C-Si bond, enabling reactions that would not otherwise occur. This principle is the basis for Hiyama cross-coupling, where a fluoride source is used to activate an organosilane for reaction with an organic halide.

Silicon Group Manipulation and Derivatization

The trimethylsilyl (TMS) groups on this compound are not merely spectators; they can be chemically modified or replaced to alter the molecule's reactivity or to install different functionalities. wikipedia.org This manipulation is a key strategy for expanding the synthetic utility of the parent compound.

A common transformation is the conversion of a TMS group into a more reactive silyl halide. For instance, treatment with iodine monochloride (ICl) can replace one of the TMS groups with an iodosilyl group. This new functional group is more susceptible to nucleophilic substitution at the silicon center, allowing for the introduction of other substituents.

Furthermore, silyl exchange reactions can replace the TMS groups with other silyl moieties. researchgate.net For example, reacting a silylated compound with a fluorosilane in the presence of a catalyst can lead to the exchange of the silyl groups. researchgate.net Derivatization can also involve reactions that target the methyl groups on the silicon atom, although this is less common than transformations involving the entire TMS group. The ability to derivatize the silyl groups adds a layer of versatility, allowing the molecule to be tailored for specific applications in materials science and organic synthesis. nih.govidc-online.com

Reactions with Acyl Chlorides and Lewis Acid Catalysis

The reaction of this compound with acyl chlorides in the presence of a Lewis acid catalyst is a variation of the Friedel-Crafts acylation, adapted for an alkene substrate. In this electrophilic substitution reaction, the vinylsilane acts as a nucleophile. The trimethylsilyl group plays a crucial role in directing the regioselectivity of the acylation. The reaction is initiated by the activation of the acyl chloride by the Lewis acid, typically a strong one like aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.comorganic-chemistry.orgyoutube.com

The general mechanism proceeds through the attack of the double bond of the vinylsilane on the acylium ion. This attack is regioselective, with the acyl group adding to the carbon atom bearing one of the trimethylsilyl groups. This selectivity is attributed to the β-silicon effect, where the silicon atom stabilizes the positive charge that develops in the transition state on the adjacent carbon atom. The resulting carbocationic intermediate is then stabilized by the elimination of one of the trimethylsilyl groups, typically as a trimethylsilyl halide, to afford the corresponding α,β-unsaturated ketone. The reaction generally proceeds with retention of the double bond configuration.

While specific studies on this compound are not extensively documented in the provided search results, the reactivity of similar vinylsilanes provides a strong indication of the expected outcome. For instance, the reaction of 1,1-bis(trimethylsilyl)-2-phenylethylene with various acyl chlorides in the presence of AlCl₃ yields α-silyl-α,β-unsaturated enones with high E stereoselectivity, alongside trans-α,β-unsaturated ketones. researchgate.net This suggests that for this compound, the expected product would be a β-trimethylsilyl-α,β-unsaturated ketone.

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation of Vinylsilanes

| Vinylsilane Substrate | Acyl Chloride | Lewis Acid | Solvent | Product(s) | Reference |

| 1,1-bis(trimethylsilyl)-2-phenylethylene | Acetyl chloride | AlCl₃ | Not specified | (E)-3-phenyl-4-(trimethylsilyl)but-3-en-2-one and trans-chalcone | researchgate.net |

| 1,1-bis(trimethylsilyl)-2-phenylethylene | Propanoyl chloride | AlCl₃ | Not specified | (E)-1-phenyl-2-(trimethylsilyl)pent-1-en-3-one and trans-1-phenylpent-1-en-3-one | researchgate.net |

| Vinyltrimethylsilane | Various α,β-unsaturated acid chlorides | SnCl₄ | Not specified | Fused cyclopentenones | researchgate.net |

Cycloaddition Reactions and Annulation Strategies

This compound can participate in various cycloaddition reactions, serving as a dienophile or a component in other cycloadditions. The presence of the two bulky trimethylsilyl groups significantly influences the stereochemistry and reactivity of these transformations.

In the context of [4+2] cycloadditions, such as the Diels-Alder reaction, this compound acts as an ethylene equivalent. ucla.edu The electron-donating nature of the trimethylsilyl groups can affect the energy of the frontier molecular orbitals, influencing the reaction rate with electron-deficient dienes. wikipedia.orgyoutube.com The stereochemistry of the starting alkene is retained in the product, leading to the formation of a cyclohexene (B86901) derivative with the two trimethylsilyl groups in a trans relationship. The steric hindrance imposed by the trimethylsilyl groups can, however, necessitate more forcing reaction conditions compared to less substituted dienophiles.

[2+2] Cycloaddition reactions involving this compound can be promoted photochemically or through the use of specific catalysts. These reactions lead to the formation of cyclobutane (B1203170) derivatives. The stereochemical outcome of these reactions is also dictated by the geometry of the starting alkene. Studies on related silylated ethenes, such as 1-phenylseleno-2-(trimethylsilyl)ethene, have shown that Lewis acid-catalyzed [2+2] cycloadditions can proceed without silicon migration, preserving the original connectivity of the reactants in the cyclobutane ring. rsc.org

Annulation strategies often utilize cycloaddition reactions as a key step to construct new rings. For instance, the reaction of vinylsilanes with α,β-unsaturated acid chlorides, catalyzed by a Lewis acid like stannic tetrachloride, can lead to the formation of fused cyclopentenones. researchgate.net This process involves an initial Friedel-Crafts acylation followed by an intramolecular cyclization.

Table 2: Examples of Cycloaddition Reactions with Silylated Alkenes

| Reaction Type | Silylated Alkene | Reactant Partner | Conditions | Product Type | Reference |

| [4+2] Cycloaddition | General Dienophile | Conjugated Diene | Thermal | Substituted Cyclohexene | wikipedia.org |

| [2+2] Cycloaddition | 1-phenylseleno-2-(trimethylsilyl)ethene | Dimethyl 2,2-dicyanoethene-1,1-dicarboxylate | SnCl₄, ZnBr₂ | Substituted Cyclobutane | rsc.org |

| [3+2] Cycloaddition | Trimethylsilyldiazoalkanes | Diethyl fumarate | CCl₄, room temp. | Silylated Pyrazoline | mdpi.com |

Oxidation and Reduction Pathways

The double bond in this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized saturated derivatives. The presence of the bulky trimethylsilyl groups can influence the stereoselectivity of these reactions.

Oxidation:

One of the common oxidation reactions for alkenes is epoxidation. The epoxidation of this compound would yield the corresponding trans-1,2-bis(trimethylsilyl)oxirane. This transformation can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgyoutube.com The resulting epoxide is a valuable intermediate that can undergo further transformations, such as ring-opening reactions.

Another important oxidation reaction is dihydroxylation, which introduces two hydroxyl groups across the double bond. Depending on the reagents used, either syn- or anti-dihydroxylation can be achieved. For trans-alkenes, anti-dihydroxylation, which can be accomplished via epoxidation followed by acid-catalyzed hydrolysis, results in a meso compound. rsc.orgyoutube.com Syn-dihydroxylation, often carried out using reagents like osmium tetroxide or potassium permanganate, would lead to a racemic mixture of enantiomers.

Reduction:

The reduction of the double bond in this compound to the corresponding 1,2-bis(trimethylsilyl)ethane can be accomplished through catalytic hydrogenation. nih.govnist.gov This reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The hydrogenation of related bis(trimethylsilyl)acetylene (B126346) complexes of titanocene (B72419) and zirconocene (B1252598) has been studied, indicating the feasibility of reducing silylated unsaturated systems. rsc.org

Table 3: Summary of Oxidation and Reduction Reactions of Alkenes

| Reaction Type | Reagent(s) | Expected Product from this compound | Stereochemistry | Reference(s) |

| Epoxidation | m-CPBA | trans-1,2-bis(trimethylsilyl)oxirane | Retention of stereochemistry | acs.orgyoutube.com |

| anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | meso-1,2-bis(trimethylsilyl)ethane-1,2-diol | anti-addition | rsc.orgyoutube.com |

| syn-Dihydroxylation | OsO₄, NMO | (±)-1,2-bis(trimethylsilyl)ethane-1,2-diol | syn-addition | organic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C | 1,2-bis(trimethylsilyl)ethane | syn-addition of H₂ | nih.govnist.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Trans 1,2 Bis Trimethylsilyl Ethylene

Application of Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the structural characterization of trans-1,2-Bis(trimethylsilyl)ethylene (B73291), providing detailed information about its atomic framework through the analysis of ¹H, ¹³C, and ²⁹Si nuclei.

High-Resolution ¹H, ¹³C, and ²⁹Si NMR Analysis

High-resolution NMR spectroscopy allows for the unambiguous identification of the chemical environment of each nucleus in the molecule. Due to the symmetrical nature of this compound, its NMR spectra are characteristically simple.

¹H NMR: In the proton NMR spectrum, two primary signals are expected. The eighteen equivalent protons of the two trimethylsilyl (B98337) (-Si(CH₃)₃) groups produce a single, sharp singlet. The two vinylic protons (-CH=CH-) are also chemically equivalent and give rise to another singlet. The chemical shift for trimethylsilyl protons typically appears far upfield, often around 0.0 ppm, close to the tetramethylsilane (TMS) reference standard wikipedia.org. The vinylic protons are expected to resonate further downfield.

¹³C NMR: The carbon-13 NMR spectrum is also simplified by the molecule's symmetry. A signal corresponding to the methyl carbons of the trimethylsilyl groups would appear upfield. A second signal, corresponding to the two equivalent sp²-hybridized carbons of the ethylene (B1197577) backbone, would be observed in the typical alkene region of the spectrum, generally between 100-150 ppm docbrown.info.

²⁹Si NMR: The silicon-29 NMR spectrum provides direct insight into the silicon environment. For this compound, a single resonance is anticipated, confirming the presence of only one type of silicon environment. The chemical shift for silicon atoms in this type of silylated alkene structure falls within a characteristic range for tetravalent silicon compounds researchgate.netpascal-man.com.

A summary of the expected NMR spectral data is presented in the table below.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | ~0.0 - 0.2 | Singlet | -Si(CH ₃)₃ |

| ¹H | ~5.0 - 7.0 | Singlet | -CH =CH - |

| ¹³C | ~0 - 5 | Singlet | -Si(C H₃)₃ |

| ¹³C | ~120 - 150 | Singlet | -C H=C H- |

| ²⁹Si | -10 to 10 | Singlet | -Si (CH₃)₃ |

Variable-Temperature NMR Studies for Conformational Dynamics and Rotational Barriers

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes of molecules in solution, such as conformational changes and restricted rotation around chemical bonds nih.gov. For this compound, VT-NMR could be employed to investigate the rotational dynamics of the bulky trimethylsilyl groups around the silicon-carbon single bonds.

At ambient temperature, the rotation of the methyl groups around the Si-C bonds is typically fast on the NMR timescale, resulting in a single averaged signal for all methyl protons. If the temperature is lowered, this rotation can be slowed. If the rotational barrier is sufficiently high, the single peak for the methyl protons might decoalesce and split into separate signals corresponding to protons in different spatial environments relative to the plane of the double bond.

By analyzing the changes in the NMR spectrum as a function of temperature, particularly the coalescence temperature (Tc), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier nih.gov. Such studies would provide valuable quantitative data on the steric hindrance and electronic effects governing the conformational flexibility of the trimethylsilyl groups in this planar ethylene system. While specific VT-NMR studies on this compound are not extensively documented, the principles are well-established for studying rotational barriers in various organic and organometallic compounds nih.gov.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum for this compound (C₈H₂₀Si₂) would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.11 g/mol based on the most abundant isotopes).

The fragmentation pattern is characteristic of trimethylsilyl-containing compounds. Key fragmentation pathways include:

Loss of a methyl group: A very common fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a prominent peak at [M-15]⁺ (m/z 157). This resulting cation is stabilized by the silicon atom.

Formation of the trimethylsilyl cation: Cleavage of the Si-C(vinyl) bond results in the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which typically appears as the base peak (most intense peak) in the spectrum at m/z 73.

Other fragmentations: Other less intense peaks may arise from further fragmentation, including the loss of ethylene or other neutral fragments.

The mass spectrum available in the NIST Chemistry WebBook for this compound confirms these patterns nist.gov.

| m/z Value | Proposed Fragment Ion | Relative Intensity |

| 172 | [C₈H₂₀Si₂]⁺˙ (Molecular Ion) | Low |

| 157 | [(CH₃)₂SiCH=CHSi(CH₃)₃]⁺ | High |

| 73 | [Si(CH₃)₃]⁺ | Base Peak (100%) |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the compound would be injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. Separation from other components in a mixture is achieved based on its boiling point and interactions with the column's stationary phase. Due to its nonpolar nature, a standard nonpolar column (e.g., with a polydimethylsiloxane-based stationary phase) would be effective. After eluting from the column at a characteristic retention time, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization), and a mass spectrum is recorded, allowing for its positive identification by matching the spectrum against a library database like NIST nist.gov.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the ion. For this compound, HRMS would be used to confirm its molecular formula, C₈H₂₀Si₂.

The theoretical exact mass of the monoisotopic molecular ion [¹²C₈¹H₂₀²⁸Si₂]⁺˙ can be calculated with high precision. An experimental measurement via HRMS that matches this theoretical value provides unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

| Formula | Species | Theoretical Exact Mass (m/z) |

| C₈H₂₀Si₂ | [M]⁺˙ | 172.11035 |

| C₇H₁₇Si₂ | [M-CH₃]⁺ | 157.08693 |

| C₃H₉Si | [Si(CH₃)₃]⁺ | 73.04735 |

Vibrational Spectroscopy for Functional Group Identification and Structural Characterization

Vibrational spectroscopy is a powerful, non-destructive analytical tool for identifying functional groups and probing the structural details of molecules. By analyzing the vibrational modes of this compound, specific information about its bonding and symmetry can be obtained.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational motions.

The condensed-phase IR spectrum of this compound has been reported by the Coblentz Society, Inc. and is available in the NIST Chemistry WebBook. nist.gov While a detailed assignment of all vibrational modes is not provided in the database, the characteristic absorption regions for the functional groups present in the molecule can be identified.

Key expected vibrational modes for this compound include:

C-H stretching: Vibrations associated with the methyl (CH₃) and vinyl (=C-H) groups. The C-H stretching vibrations of the trimethylsilyl (TMS) groups are expected in the 2960-2850 cm⁻¹ region. The vinyl C-H stretching vibration is anticipated to appear around 3010-3040 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretching vibration is a key feature for alkenes. In trans-substituted alkenes, this vibration typically appears in the 1660-1680 cm⁻¹ region. However, due to the symmetrical substitution with bulky trimethylsilyl groups, the change in dipole moment during this vibration might be small, leading to a weak or absent absorption band in the IR spectrum.

Si-C stretching: The stretching vibrations of the silicon-carbon bonds in the trimethylsilyl groups are expected to produce strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

CH₃ deformation: The bending vibrations of the methyl groups will give rise to characteristic absorptions. Asymmetric deformations usually appear around 1450 cm⁻¹, while symmetric "umbrella" modes are found near 1250 cm⁻¹.

=C-H bending: The out-of-plane bending (wagging) of the vinyl C-H bonds in trans-alkenes is a very characteristic and strong absorption, typically occurring in the 960-980 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Vinyl =C-H Stretch | 3010-3040 | Medium |

| Methyl C-H Stretch (asymmetric) | ~2960 | Strong |

| Methyl C-H Stretch (symmetric) | ~2895 | Medium |

| C=C Stretch | 1660-1680 | Weak |

| Methyl C-H Bend (asymmetric) | ~1450 | Medium |

| Methyl Si-C-H Bend (symmetric) | ~1250 | Strong |

| Vinyl =C-H Bend (out-of-plane) | 960-980 | Strong |

| Si-CH₃ Rocking | ~840 | Strong |

| Si-C Stretch | 600-800 | Strong |

Note: This table is based on general group frequencies for organosilicon compounds and alkenes. Actual peak positions and intensities may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. For centrosymmetric molecules like this compound, the rule of mutual exclusion applies, meaning that vibrational modes that are IR active are Raman inactive, and vice versa.

Table 2: Predicted Raman Active Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch | 1660-1680 | Strong |

| Si-C Symmetric Stretch | 600-700 | Strong |

| C-H Symmetric Stretch (Methyl) | ~2900 | Medium |

| =C-H Symmetric Bend (in-plane) | 1200-1300 | Medium |

Note: This table is based on theoretical predictions and data from similar molecules. The principle of mutual exclusion would make IR-active modes Raman-inactive and vice-versa for a perfectly centrosymmetric molecule.

Electronic Absorption Spectroscopy for Conjugation and Electronic Structure

Electronic absorption spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This technique provides information about the electronic structure and the extent of conjugation in a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π-electrons of the carbon-carbon double bond. The primary transition of interest is the π → π* transition. For unconjugated alkenes, this transition typically occurs in the vacuum UV region (below 200 nm).

The presence of the trimethylsilyl groups can influence the energy of this transition. Silicon, being less electronegative than carbon, can exhibit σ-π conjugation (hyperconjugation) with the adjacent π-system. This interaction can raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelength) of the π → π* transition compared to ethylene.

While a specific experimental UV-Vis spectrum for this compound was not found in the surveyed literature, studies on similar silylated ethylenes suggest that the absorption maximum would likely be in the far UV region, possibly extending into the near UV. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could provide a more precise prediction of the electronic absorption spectrum. mdpi.com

Table 3: Expected Electronic Transition for this compound

| Transition | Wavelength (λmax) Range | Molar Absorptivity (ε) |

| π → π* | ~190-220 nm | High |

Note: The values are estimates based on the electronic properties of silylated alkenes.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and information about the intermolecular interactions and crystal packing.

A specific crystal structure determination for this compound was not found in the reviewed scientific literature. However, crystallographic data for structurally related compounds, such as 1,2-Bis{2-[2-(trimethylsilyl)ethynyl]phenyl}ethane-1,2-dione, have been reported. nih.govresearchgate.net These studies reveal the typical bond lengths and angles associated with the trimethylsilyl group and can be used to infer the likely molecular geometry of this compound.

Based on the principles of chemical bonding and the structures of analogous molecules, the following structural parameters can be anticipated for this compound in the solid state:

Planarity: The C=C double bond and the two silicon atoms are expected to be coplanar.

Trans Configuration: The two trimethylsilyl groups will be on opposite sides of the C=C double bond.

Bond Lengths: The C=C bond length is expected to be slightly longer than that in ethylene due to the electronic effects of the silyl (B83357) groups. The Si-C(vinyl) bond length will be characteristic of a silicon-sp² carbon bond, and the Si-C(methyl) bond lengths will be typical for silicon-sp³ carbon bonds.

Bond Angles: The C=C-Si bond angle is expected to be close to 120°, consistent with sp² hybridization. The C-Si-C bond angles within the trimethylsilyl groups should be close to the tetrahedral angle of 109.5°.

Table 4: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

| C=C Bond Length | ~1.34-1.36 Å |

| Si-C(vinyl) Bond Length | ~1.87-1.90 Å |

| Si-C(methyl) Bond Length | ~1.85-1.88 Å |

| C=C-Si Bond Angle | ~122-125° |

| C-Si-C Bond Angle | ~108-111° |

Note: These values are estimations based on data from related organosilicon compounds and theoretical models.

The crystal packing would likely be governed by van der Waals interactions between the bulky and nonpolar trimethylsilyl groups.

Theoretical and Computational Investigations of Trans 1,2 Bis Trimethylsilyl Ethylene

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory has become a cornerstone of computational chemistry for investigating the mechanisms of complex chemical reactions, particularly in organometallic catalysis. By calculating the electronic structure and energies of reactants, products, transition states, and intermediates, DFT can map out entire catalytic cycles.

Catalytic reactions involving alkenes often proceed through a series of fundamental steps, including oxidative addition, migratory insertion, and reductive elimination. DFT is instrumental in elucidating the intricate details of these steps.

Migratory Insertion: This is a key bond-forming step where an unsaturated ligand, such as an alkene, appears to insert itself into a metal-ligand bond (M-X) located in a cis position. researchgate.netlookchem.com The process involves the migration of the X-group (which could be an alkyl, hydride, or silyl (B83357) group) onto one of the carbons of the alkene, creating a new carbon-X bond and a metal-carbon bond, while reducing the electron count of the metal center by two. researchgate.net

DFT calculations on related systems, such as the migratory insertion of ethylene (B1197577) into rhodium-element bonds, have shown that the energy barriers for these steps are highly dependent on the nature of the migrating group. chemeo.com The calculations reveal the geometry of the transition state, a fleeting, high-energy structure that connects the reactant and product of the insertion step. Analysis of the transition state provides critical information about the factors controlling the reaction rate. For instance, the degree of M-X bonding in the transition state has been shown to correlate with the activation barrier. chemeo.com

A generalized catalytic cycle for a reaction like hydrosilylation, often studied with DFT, might involve the following key transformations:

Oxidative Addition: The Si-H bond of a hydrosilane adds to a low-valent metal center, formally oxidizing the metal and creating two new bonds (M-H and M-Si).

Alkene Coordination: The silylated ethylene coordinates to the metal center.

Migratory Insertion: The coordinated alkene inserts into either the M-H or M-Si bond. This is often the rate-determining and selectivity-determining step.

Reductive Elimination: The final product is released from the metal center, which returns to its initial low-valent state, ready to begin the cycle anew.

In a DFT study on the silylative coupling of olefins catalyzed by ruthenium, the mechanism was found to involve the transfer of a hydrogen atom from the ruthenium catalyst to the vinylsilane, followed by C-C bond rotation and subsequent migration of the silyl group, leading to the formation of a Ru-Si bond and the elimination of ethylene. nist.gov This demonstrates how DFT can distinguish between different potential mechanistic pathways and identify the crucial steps, such as silyl migration, that govern the reaction's efficiency. nist.gov

Table 1: Key Mechanistic Steps in Catalysis Investigated by DFT

| Mechanistic Step | Description | Key Insights from DFT |

|---|---|---|

| Oxidative Addition | A low-valent metal center cleaves a bond (e.g., Si-H) and is formally oxidized. | Calculation of activation barriers; analysis of changes in metal oxidation state and coordination number. |

| Migratory Insertion | An unsaturated ligand (alkene) inserts into an adjacent metal-ligand bond (M-X). | Determination of transition state geometries; calculation of regioselectivity (1,2- vs. 2,1-insertion); analysis of electronic and steric effects. chemeo.com |

| Transition State | The highest energy point along the reaction coordinate between a reactant and an intermediate. | Identification of bond-breaking and bond-forming processes; calculation of activation energy (ΔG‡) which determines reaction kinetics. chemeo.com |

| Reductive Elimination | Two cis-ligands couple and are eliminated from the metal center, which is formally reduced. | Calculation of the thermodynamic favorability of product release; confirmation of catalyst regeneration. |

A primary output of DFT studies on reaction mechanisms is the potential energy surface (PES), which provides a comprehensive energy profile of the reaction pathway. This profile plots the relative free energy of the system as it progresses from reactants to products, passing through various transition states and intermediates.

The energy profile allows chemists to:

Evaluate Thermodynamic Feasibility: By comparing the energies of the reactants and products, one can determine if a reaction is exergonic (energetically favorable) or endergonic (energetically unfavorable).

Assess Intermediate Stability: The depths of the energy wells corresponding to intermediates indicate their relative stability and potential for isolation or spectroscopic observation.

For example, in a study of Mn-catalyzed alkene hydrosilylation, DFT calculations showed that the difference in stability between two possible alkene adducts (a difference of just 3.2 kcal/mol) was the origin of the reaction's anti-Markovnikov selectivity. acs.org The subsequent migratory insertion step had a similar energy barrier for both pathways, highlighting that selectivity was determined by the thermochemistry of the preceding intermediate state rather than the kinetics of the insertion itself. acs.org Such detailed energetic insights are crucial for understanding and optimizing catalytic transformations involving organosilicon compounds.

Computational Analysis of Isomerization and Conformational Stability

Computational methods are exceptionally well-suited for determining the relative stabilities of different isomers and conformers of a molecule. This is achieved by calculating the total electronic energy for each structure after its geometry has been optimized to find the lowest-energy arrangement of its atoms.

For 1,2-disubstituted ethylenes, cis and trans isomers are possible. In the case of 1,2-Bis(trimethylsilyl)ethylene, the trans isomer is experimentally observed and is expected to be significantly more stable than the hypothetical cis isomer. The reason for this strong stereochemical preference is steric hindrance. The trimethylsilyl (B98337) group (-Si(CH₃)₃) is exceptionally bulky. In a cis configuration, the two large trimethylsilyl groups would be forced into close proximity on the same side of the C=C double bond, leading to severe van der Waals repulsion (steric strain) between the methyl groups. This repulsive interaction would raise the energy of the cis isomer substantially.

A computational analysis to quantify this energy difference would involve:

Building computer models of both cis- and trans-1,2-Bis(trimethylsilyl)ethylene (B73291).

Performing a geometry optimization for each isomer using a reliable quantum mechanical method (like DFT) to find its lowest energy conformation.

Calculating the single-point energy for each optimized structure. The difference between these energies represents the isomerization energy.

While specific computational studies quantifying this energy difference for 1,2-Bis(trimethylsilyl)ethylene are not prominent in the literature, the principle is well-established. For other sterically demanding alkenes, this energy difference can be substantial, effectively preventing the formation or isolation of the less stable cis isomer under normal conditions.

Application of Quantum Mechanical (QM) and Hybrid QM/MM Methods

While quantum mechanics (QM) methods like DFT are highly accurate, their computational cost increases rapidly with the number of atoms in the system. gelest.com This makes it challenging to apply them to very large systems, such as a molecule interacting with a solvent shell, a large enzyme active site, or a solid surface. To address this, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods were developed. researchgate.net

In a QM/MM approach, the system is partitioned into two regions:

The QM Region: The chemically active part of the system, where bond breaking and formation occur (e.g., the substrate and the metal catalyst's active site), is treated with an accurate but computationally expensive QM method. nih.gov

The MM Region: The surrounding environment (e.g., the rest of the protein, solvent molecules), which primarily exerts steric and electrostatic effects, is treated with a much faster but less detailed Molecular Mechanics (MM) force field. nih.gov

This hybrid approach combines the accuracy of QM for the reactive center with the efficiency of MM for the environment, allowing for the study of chemical processes in large, complex systems. researchgate.netresearchgate.net For a reaction involving this compound, a QM/MM study could be used to model how the bulky phosphine (B1218219) ligands on a catalyst or the pore structure of a zeolite support might influence the reaction pathway and energetics, providing insights that would be computationally prohibitive to obtain with a full QM calculation.

Vibrational Spectrum Prediction and Empirical Correction Methods (e.g., SQMFF)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying and characterizing molecules. Each peak in an IR spectrum corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending, or rocking of bonds). Quantum mechanical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical spectrum that can be compared directly with experimental results to confirm the structure and assign the observed spectral bands.

The process involves first optimizing the molecule's geometry and then calculating the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of vibrational frequencies and their corresponding IR intensities. However, theoretical frequencies calculated with standard DFT methods are often systematically higher than the experimental values due to approximations in the theory and the neglect of anharmonicity.

To improve the accuracy of predicted spectra, empirical correction methods are often used. One such method is the Scaled Quantum Mechanical Force Field (SQMFF) procedure. In this approach, the calculated harmonic force constants are scaled by a set of transferable scale factors to correct for the systematic errors, leading to much better agreement between the theoretical and experimental frequencies.

The experimental IR spectrum of this compound shows several characteristic peaks. A computational analysis would be expected to reproduce these features and allow for a definitive assignment of each band to a specific molecular motion.

Table 2: Prominent Experimental IR Peaks for this compound and Tentative Assignments (Based on experimental data from NIST and general organosilicon correlation charts) nist.govgelest.com

| Experimental Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

|---|---|---|

| ~2955 | Strong | Asymmetric C-H stretch in methyl groups (CH₃) |

| ~2897 | Medium | Symmetric C-H stretch in methyl groups (CH₃) |

| ~1410 | Medium | Asymmetric CH₃ deformation (bending) |

| ~1248 | Strong | Symmetric CH₃ deformation (bending) on Si atom |

| ~980 | Strong | C-H out-of-plane bend (trans-alkene wag) |

| ~837 | Very Strong | Si-C stretch and CH₃ rock on Si atom |

| ~689 | Strong | Si-C stretch |

A full DFT calculation combined with a method like SQMFF would provide a more rigorous assignment for these and other bands in the spectrum, solidifying the interpretation of the experimental data.

Molecular Mechanics (MM) and Force Field Calculations for Conformational Space

Computational investigations employing molecular mechanics (MM) and force field calculations are pivotal for exploring the conformational landscape of molecules like this compound. These methods offer a computationally efficient way to map the potential energy surface, identify stable conformers, and determine the energy barriers between them. However, a detailed search of scientific literature did not yield specific studies that have applied these methods to this compound.

In a typical conformational analysis using molecular mechanics, a suitable force field is selected. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. For organosilicon compounds, force fields such as MM3, MMFF94, or UFF might be employed, potentially requiring re-parameterization to accurately model the specific interactions involving silicon atoms.

The general process for such an investigation would involve:

Initial Structure Generation: A starting 3D geometry of this compound is generated.

Conformational Search: A systematic or stochastic search of the conformational space is performed. This often involves rotating the bonds, particularly the C-Si bonds and the bonds within the trimethylsilyl groups.

Energy Minimization: Each generated conformation is subjected to energy minimization to locate the nearest local energy minimum on the potential energy surface.

Analysis of Results: The resulting low-energy conformers are then analyzed to determine their relative stabilities, geometric parameters (bond lengths, angles, dihedral angles), and the energy barriers for interconversion.

For this compound, a key area of interest for such a study would be the rotational barriers around the C-C single bonds and the Si-C bonds, which would dictate the preferred orientations of the bulky trimethylsilyl groups. The interplay of steric hindrance and weak attractive forces would determine the most stable conformations.

While specific data tables for this compound are not available in the reviewed literature, a hypothetical data table from such a study would resemble the following:

| Conformer | Relative Energy (kcal/mol) | C=C-Si-C Dihedral Angle (°) | Si-C-C-Si Dihedral Angle (°) |

| A | 0.00 | 180.0 | 180.0 |

| B | Value | Value | Value |

| C | Value | Value | Value |

| This table is for illustrative purposes only, as specific research findings are not available. |

Electronic Structure Calculations and Bonding Analysis

Electronic structure calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide a more detailed understanding of the bonding, charge distribution, and orbital interactions within a molecule. While the literature contains DFT calculations on reactions involving silylated compounds, specific electronic structure and bonding analyses focused solely on this compound are not readily found.

A computational study on the electronic structure of this molecule would typically involve:

Geometry Optimization: The molecular geometry is optimized using a selected level of theory (e.g., B3LYP functional) and a suitable basis set (e.g., 6-31G(d) or larger) to find the lowest energy structure.

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Bonding Analysis: To understand the nature of the chemical bonds, methods like Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory would be applied.

NBO analysis provides insights into the hybridization of atomic orbitals, the nature of the bonding orbitals (e.g., σ and π bonds), and the extent of delocalization or hyperconjugation. For this compound, an NBO analysis would be particularly useful in characterizing the C=C double bond and the Si-C single bonds. It could also quantify any hyperconjugative interactions between the Si-C σ-orbitals and the C=C π-system.

A hypothetical table summarizing key findings from an NBO analysis might look like this:

| Bond/Orbital | Type | Occupancy | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| C1-C2 | σ | Value | - | - | - |

| C1-C2 | π | Value | - | - | - |

| C1-Si1 | σ | Value | σ(Si-C) | π*(C=C) | Value |

| Si1-C3 | σ | Value | - | - | - |

| This table is for illustrative purposes only, as specific research findings are not available. |

This analysis would provide a quantitative measure of the electronic interactions within the molecule, helping to explain its structure, stability, and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would also be calculated to understand its electronic excitation properties and reactivity in frontier molecular orbital terms.

Applications and Synthetic Utility of Trans 1,2 Bis Trimethylsilyl Ethylene in Complex Molecule Construction and Materials Science

Building Block in Stereoselective Organic Synthesis

The unique structural and electronic properties of trans-1,2-Bis(trimethylsilyl)ethylene (B73291) make it a valuable synthon for the stereoselective construction of carbon-carbon double bonds. The trimethylsilyl (B98337) groups can influence the reactivity of the alkene and can be substituted with a range of other functional groups, providing a powerful tool for synthetic chemists.

The synthesis of conjugated polyene systems, which form the backbone of retinoids and related natural products, often relies on the iterative construction of carbon-carbon double bonds with precise stereochemical control. While the (E)-vinylene unit is a fundamental component of these molecules, the direct application of this compound in the synthesis of conjugated trienoic acids and retinoids is not extensively documented in peer-reviewed literature.

Synthetic strategies for these targets more commonly employ other C2 synthons where the leaving groups are more amenable to standard cross-coupling conditions. For instance, analogous compounds like (E)-1,2-bis(tributylstannyl)ethene are utilized in Stille coupling reactions to build the polyene chain. Theoretically, this compound could be converted into a more reactive derivative, such as a vinyl halide or vinyl boronate, which could then participate in standard palladium-catalyzed cross-coupling reactions to construct the conjugated system essential for retinoids.

The construction of the steroidal ABCD ring system is a landmark achievement in organic synthesis. A common strategy involves the use of the Diels-Alder reaction to form the six-membered rings. In this context, acetylene (B1199291) equivalents are highly valuable dienophiles for reacting with diene precursors to form cyclohexadiene rings, which are central to the steroid core.

While this compound possesses the C2 core, its direct use as an acetylene equivalent in Diels-Alder reactions for steroid or vitamin D synthesis is not a commonly reported method. Acetylene itself is a poor dienophile, leading chemists to develop "acetylene equivalents" where the double bond is activated by electron-withdrawing groups that can be removed after the cycloaddition. Reagents such as (E)-1,2-bis(phenylsulfonyl)ethylene are well-known acetylene equivalents for this purpose. The trimethylsilyl groups in this compound are not strongly electron-withdrawing and would require transformation into other functionalities to facilitate such a cycloaddition-elimination strategy effectively.

A primary application of this compound is as a precursor to other stereochemically defined trans-1,2-disubstituted alkenes. The trimethylsilyl groups can be sequentially or simultaneously replaced to introduce new functionalities. This transformation relies on the principles of organosilane chemistry, where the C-Si bond can be cleaved and replaced by other groups.

One potential pathway involves the ipso-substitution of a trimethylsilyl group with a halogen (e.g., iodine) to generate a trans-vinylsilyl-vinylhalide intermediate. This intermediate can then undergo palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) to introduce a new substituent. A subsequent reaction on the remaining silyl (B83357) group can then install a second substituent, leading to a variety of functionalized alkenes. This stepwise functionalization allows for the creation of unsymmetrical trans-alkenes. Furthermore, elimination reactions from appropriately substituted derivatives can lead to the formation of conjugated dienes.

Table 1: Potential Synthetic Transformations for Functionalizing this compound

| Reaction Type | Potential Intermediate | Potential Product | Purpose |

| Halodesilylation | (E)-1-Iodo-2-(trimethylsilyl)ethylene | (E)-1-Aryl-2-(trimethylsilyl)ethylene | Introduction of an aryl group |

| Protodesilylation | (E)-Vinyltrimethylsilane | Terminal Alkenes | Removal of one silyl group |

| Acylation (Friedel-Crafts) | (E)-1-Acyl-2-(trimethylsilyl)ethylene | α,β-Unsaturated Ketones | Formation of enones |

| Peterson Olefination | α-silyl carbanion (from derivative) | Trisubstituted Alkenes | Chain extension with carbonyls |

Precursor for Advanced Organic and Organometallic Materials

The rigid vinylene linker provided by this compound is a desirable structural motif in materials science, particularly for the creation of conjugated polymers and carbon-based materials with specific electronic and physical properties.

Poly(p-phenylene vinylene) (PPV) and its derivatives are a major class of π-conjugated polymers studied for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. The synthesis of these materials often involves palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, which typically require vinyl halides or vinyl boronates to couple with aryl dihalides or diboronates. davidlu.net

The direct polymerization of this compound is challenging under standard cross-coupling conditions due to the relative inertness of the C-Si bond. Therefore, its role is primarily as a precursor to a more reactive monomer. For example, it could be converted to (E)-1,2-dibromoethylene or (E)-1,2-divinylboronic ester, which could then be used in a polymerization reaction. This precursor approach ensures that the trans-geometry of the double bond is maintained in the final polymer backbone, which is crucial for achieving high charge carrier mobility and desirable electronic properties.

Recent research has demonstrated the utility of a related organosilicon compound, 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, as a novel single-molecule precursor for creating multi-functional carbon materials. researchgate.netwikipedia.org This dihydropyrazine (B8608421) derivative, upon simple exposure to air at room temperature, undergoes a transformation to form a polymeric material. researchgate.net

This polymeric intermediate can then be subjected to carbonization at high temperatures to yield nitrogen and oxygen-containing, few-layered carbon sheets. researchgate.net This method provides a straightforward, template-free route to functionalized carbon materials. The resulting material exhibits promising performance as an anode in lithium-ion batteries. researchgate.netwikipedia.org The process highlights how organosilicon precursors can be designed to controllably decompose into valuable carbon-based materials with tailored properties.

Table 2: Properties of Functionalized Carbon Material Derived from a Dihydropyrazine Precursor

| Property | Description | Finding | Reference |

| Precursor | 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine | A small molecule that polymerizes in air. | researchgate.net |

| Intermediate | Polymeric material | Formed upon exposure of the precursor to air at room temperature. | researchgate.net |

| Final Material | N,O-containing few-layered carbon sheets | Produced by carbonization of the polymeric intermediate. | researchgate.net |

| Application | Anode for Lithium-Ion Battery | Exhibited excellent performance without further purification. | researchgate.netwikipedia.org |

Mesoporous Organosilicas (e.g., related triethoxysilyl analogue)

The structural framework of trans-1,2-bis(silyl)ethylenes serves as a foundational component in materials science, particularly through its triethoxysilyl analogue, 1,2-bis(triethoxysilyl)ethene (BTSE), for the synthesis of advanced materials known as Periodic Mesoporous Organosilicas (PMOs). scispace.com These materials are characterized by a hybrid organic-inorganic composition, where the ethenylene bridge is homogeneously integrated into the silica (B1680970) framework of the channel walls. This integration provides unique opportunities for subsequent chemical modification based on olefin chemistry. scispace.com

The synthesis of ethenylene-bridged PMOs utilizes BTSE as a precursor, which typically exists as a mixture of E (trans) and Z (cis) diastereoisomers. scispace.com Research has demonstrated that the stereochemistry of the BTSE precursor plays a critical role in the quality and structural integrity of the resulting PMO. The synthesis procedure is often optimized for the E-isomer, as its linear and rigid structure facilitates a more ordered self-assembly process, leading to superior structural ordering and pore size uniformity in the final material. scispace.com In contrast, the presence of the Z-isomer can disrupt this ordered arrangement, resulting in a loss of structural integrity. scispace.com

The synthesis of the BTSE precursor itself is typically achieved via an olefin self-metathesis reaction of vinyltriethoxysilane (B1683064) (VTES), with catalysts like Grubbs' first-generation catalyst showing high selectivity for the desired E-isomer. scispace.com

| Isomer | Effect on PMO Self-Assembly | Resulting Structural Order | Pore Uniformity |

|---|---|---|---|

| E-isomer (trans) | Facilitates ordered self-assembly | High | High |

| Z-isomer (cis) | Disturbs self-assembly process | Inferior / Loss of ordering | Low |

Role in the Synthesis of Heterocyclic Compounds (e.g., Furans, Siloles)

The unique silicon-carbon framework of trans-1,2-bis(silyl) structures is instrumental in the synthesis of various heterocyclic compounds, notably siloles and furans. Silole derivatives, in particular, are of significant interest as functional materials due to their distinct electronic and photophysical properties, which make them suitable for applications in organic light-emitting diodes (OLEDs) and semiconductors. mdpi.com

A key synthetic strategy for forming silole rings involves an intramolecular trans-bis-silylation reaction. acs.orgmdpi.com In this process, a precursor containing both a disilanyl (B1231035) group and an alkyne moiety undergoes cyclization catalyzed by transition metals like rhodium or palladium. acs.orgmdpi.com For instance, the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with terminal alkynes in the presence of a PdCl₂(PPh₃)₂-CuI catalyst system yields pyridine-fused siloles through this intramolecular trans-bis-silylation pathway. acs.org Although the starting material is not this compound itself, the core transformation relies on the principles of forming two silicon-carbon bonds across a triple bond in a trans fashion to construct the heterocyclic ring. acs.orgsemanticscholar.org

In the realm of furan (B31954) synthesis, silyl groups serve as powerful directing groups for regioselective functionalization. lookchem.comrsc.org The synthesis of 3,4-bis(trimethylsilyl)furan, for example, can be achieved through a Diels-Alder reaction between an oxazole (B20620) and bis(trimethylsilyl)acetylene (B126346), followed by a retro-Diels-Alder reaction. lookchem.compsu.edu This silylated furan serves as a versatile intermediate. The trimethylsilyl groups can be selectively replaced by other functional groups via ipso-substitution, allowing for the controlled, stepwise construction of polysubstituted furans that would be difficult to access through other means. lookchem.comrsc.orgpsu.edu

| Heterocycle | Synthetic Strategy | Role of Silyl Groups | Key Precursor/Intermediate |

|---|---|---|---|

| Siloles (e.g., Pyridine-fused) | Intramolecular trans-bis-silylation | Framework for cyclization | (2-Alkynylphenyl)disilanes |

| Furans (e.g., Polysubstituted) | Diels-Alder / Retro-Diels-Alder | Directing groups for ipso-substitution | 3,4-Bis(trimethylsilyl)furan |

Derivatization in Analytical Chemistry Methodologies (e.g., GC analysis)

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial technique used to modify analytes to make them more suitable for analysis. researchgate.net The primary goals of derivatization are to increase the volatility and thermal stability of polar compounds, thereby improving chromatographic separation, peak shape, and detector response. researchgate.netsigmaaldrich.com

The most common form of derivatization for GC is silylation, which involves replacing active hydrogen atoms in functional groups like hydroxyl (-OH), carboxyl (-COOH), amine (-NH₂), and thiol (-SH) with a trimethylsilyl (TMS) group. researchgate.nettcichemicals.com This chemical modification reduces the polarity of the analyte, decreases intermolecular hydrogen bonding, and makes the resulting derivative more volatile and amenable to GC analysis. wordpress.com

A variety of silylating reagents are commercially available, each with different reactivity and applications. The most widely used reagents are N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). wordpress.comresearch-solution.com These reagents are highly reactive and effectively derivatize a broad range of compounds, including amino acids, steroids, sugars, and phenols. tcichemicals.com

While direct applications of this compound as a standard derivatization agent are not widely documented in mainstream literature, its structure suggests potential for specialized applications. As a bifunctional silylating agent, it could theoretically be used to derivatize difunctional compounds, potentially acting as a bridging or cross-linking agent for specific analytes, although this utility remains a subject for further research. The established field of silylation, however, relies on reagents that provide a terminal trimethylsilyl group to block polar sites effectively.

| Reagent Abbreviation | Full Chemical Name | Key Characteristics |

|---|---|---|

| BSA | N,O-Bis(trimethylsilyl)acetamide | Highly reactive, widely used for various functional groups. research-solution.com |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Very reactive; by-products are highly volatile, minimizing interference. research-solution.com |

| TMCS | Trimethylchlorosilane | Often used as a catalyst with other reagents to increase silylating potential. research-solution.com |

| HMDS | Hexamethyldisilazane | A weaker silyl donor, often used in mixtures for derivatizing sugars and alcohols. research-solution.com |

Research on Derivatives and Analogues of Trans 1,2 Bis Trimethylsilyl Ethylene

Structural Modifications and Their Impact on Reactivity and Selectivity

The introduction of alkyl and aryl groups onto the 1,2-bis(trimethylsilyl)ethene (B15367474) framework provides access to a diverse range of substituted olefins with tailored properties.

One effective method for synthesizing (E)-1-alkyl-1,2-bis(trimethylsilyl)ethenes involves the hydroboration of 1,2-bis(trimethylsilyl)ethyne with a dialkylborane. This process yields a [(Z)-1,2-bis(trimethylsilyl)ethenyl]dialkylborane intermediate. Subsequent treatment with iodine and sodium hydroxide (B78521) prompts the migration of an alkyl group from the boron atom, resulting in the highly pure (E)-alkene product. oup.com This stereoselective approach allows for the controlled installation of various alkyl groups.

| Reactant(s) | Key Reaction Type | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 1,2-Bis(trimethylsilyl)ethyne + Dialkylborane | Hydroboration-Migration | (E)-1-Alkyl-1,2-bis(trimethylsilyl)ethene | Not specified | oup.com |

| Cyclic 1,1-bis(silyl)ethene + Aryl iodide + MeMgI | Heck Coupling / Grignard Reaction | 2-Aryl-1,1-bis(trimethylsilyl)ethene | 62-90% | thieme-connect.com |

| (E)-1,2-Bis(trimethylsilyl)ethylene + Aryl Halide | Palladium-Catalyzed Arylation | (Z)-Trimethyl(2-arylethenyl)silane | Not specified | acs.org |

The identity of the silyl (B83357) group attached to the ethene core significantly influences the compound's reactivity and physical properties. While trimethylsilyl (B98337) groups are common, replacing them with other silyl moieties like triethoxysilyl or related organometallic groups such as tributylstannyl can impart new functionalities.

The reactivity of silyl groups can be tuned by altering the substituents on the silicon atom. thermofisher.com For instance, the presence of bulky silyl groups can cause conformational changes in adjacent ring systems, which in turn affects reactivity. nih.gov While direct comparisons for bis(ethene) systems are specific, broader principles from organosilicon chemistry apply. Triethoxysilyl groups, for example, introduce the potential for hydrolysis and condensation to form polysiloxane networks, a property not present in the trimethylsilyl analogue.

The replacement of a silyl group with a tributylstannyl group would transition the compound into the class of organostannanes, which have distinct reactivity profiles. For example, 1-phenyl-2-(tributylstannyl)acetylene is known to participate in copper-catalyzed coupling reactions. nih.gov This suggests that a mixed silyl-stannyl or bis(stannyl)ethene would be a valuable substrate for Stille coupling reactions, a powerful carbon-carbon bond-forming method. The choice of silyl or stannyl (B1234572) group thus dictates the subsequent synthetic transformations for which the molecule is best suited.

Bis(trimethylsilyl) Compounds in Broader Organosilicon Chemistry

The "bis(trimethylsilyl)" structural motif is prevalent across organosilicon chemistry, appearing in a variety of ligands and reagents that exhibit unique and useful chemical properties.

The bis(trimethylsilyl)phosphide anion, {P(SiMe₃)₂}⁻, is a significant ligand in coordination chemistry, serving as a heavier analogue to the widely used bis(trimethylsilyl)amide ligand, {N(SiMe₃)₂}⁻. rsc.orgnih.gov Despite being less developed than its amide counterpart, bis(trimethylsilyl)phosphide coordination chemistry has yielded unique structural motifs and shows potential in catalysis, materials science, and bioinorganic chemistry. rsc.orgresearchgate.net

A key difference between the phosphide (B1233454) and amide ligands is the nature of the donor atom. Phosphorus is softer and M-P bonds are longer than M-N bonds, which gives the phosphide ligand a higher propensity to bridge metal ions. rsc.org These complexes are characterized using various techniques, including single-crystal X-ray diffraction and NMR spectroscopy, with the 100% abundant I = ½ ³¹P nucleus providing a useful spectroscopic handle. rsc.org The ligand has been used to form complexes with metals across the periodic table, including s-, p-, d-, and f-block elements. rsc.orgnih.gov For instance, lanthanide(II) bis(trimethylsilyl)phosphide complexes have been synthesized and their electronic structures probed, revealing differences in coordination numbers and magnetic properties compared to related amide complexes. nih.gov

| Ligand | Formula | Donor Atom | Key Characteristics | Reference |

|---|---|---|---|---|

| Bis(trimethylsilyl)amide | {N(SiMe₃)₂}⁻ | Nitrogen (N) | Harder donor, shorter M-N bonds, extensively studied. | rsc.org |

| Bis(trimethylsilyl)phosphide | {P(SiMe₃)₂}⁻ | Phosphorus (P) | Softer donor, longer M-P bonds, higher bridging propensity, useful ³¹P NMR handle. | rsc.org |

1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes are electron-rich organosilicon compounds that serve as effective salt-free reducing agents. mdpi.comacs.orgnih.gov Their reactions with dihaloboranes have been investigated, leading to the formation of novel compounds containing B=N double bonds. mdpi.comnih.gov

When these diazacyclohexadienes react with B-amino or B-aryl dihaloboranes, a reduction of the trivalent boron species occurs, accompanied by the elimination of trimethylsilyl halides. mdpi.com This process affords a series of new B=N bond-containing compounds. The character of the B=N double bond in these products has been studied using variable-temperature ¹H-NMR spectroscopy, which allows for the determination of the rotational energy barriers around this bond. mdpi.com For example, rotational barriers have been determined to be >71.56 kJ/mol and 58.79 kJ/mol for different products, reflecting varying degrees of double bond character. mdpi.comnih.gov These compounds have been thoroughly characterized by multinuclear NMR spectroscopy and, in some cases, single-crystal X-ray diffraction analysis. nih.gov

Synthetic Utility of Related Silicon-Containing Reagents

Organosilicon reagents are versatile and widely used tools in modern organic synthesis due to their unique reactivity and stability. ias.ac.ingelest.com Their applications range from acting as protecting groups to enabling powerful cross-coupling reactions. thermofisher.comnih.gov

Silyl groups are frequently employed as protecting groups for a variety of functional groups, including alcohols, amines, and carboxylic acids. ias.ac.innih.gov The stability of the silyl ether or ester can be tuned by modifying the alkyl or aryl substituents on the silicon atom, allowing for selective protection and deprotection under specific conditions (e.g., acidic vs. basic hydrolysis). thermofisher.com

In the realm of carbon-carbon bond formation, arylsilanes are key substrates in the Hiyama cross-coupling reaction, where they are coupled with aryl halides or triflates using a palladium catalyst and a fluoride (B91410) or base activator. nih.gov This methodology provides a valuable alternative to other cross-coupling protocols. Furthermore, vinylsilanes, which are structurally related to trans-1,2-bis(trimethylsilyl)ethylene (B73291), serve as convenient ethylene (B1197577) equivalents in various synthetic transformations. acs.org The versatility and ease of handling of organosilane compounds have cemented their role as indispensable reagents in the synthesis of complex molecules and materials. nih.gov

1,8-Bis(trimethylsilyl)-2,6-octadiene (Bistro) in Stereoselective Reactions

1,8-Bis(trimethylsilyl)-2,6-octadiene, a silylated diene, has been identified as a valuable reagent in stereoselective synthesis, particularly in conjugate addition reactions. Research has demonstrated its utility in the Sakurai reaction, where it adds to α,β-unsaturated ketones (enones) to create multiple stereogenic centers with a high degree of control. acs.org

In a notable study, the addition of 1,8-bis(trimethylsilyl)-2,6-octadiene to open-chain conjugated enones was catalyzed by titanium tetrachloride. acs.org This reaction was found to produce 4,7-divinyldecane-1,10-diones with exceptionally high diastereoselectivity. The reaction with trans-4-phenyl-3-buten-2-one (benzalacetone), for example, yielded (4S,5R,8S,9R)-4,9-diphenyl-5,8-divinyldodecane-2,11-dione. The structure of this adduct was confirmed by single-crystal X-ray analysis to be the meso isomer, highlighting the reaction's ability to control the stereochemistry at four new stereogenic carbon centers in a single step. acs.org This level of control makes 1,8-bis(trimethylsilyl)-2,6-octadiene a powerful tool for the construction of complex acyclic molecules with defined stereochemistry.

Trimethylsilyl Oligo(ethylene oxide) Derivatives as Electrolytes

Derivatives of oligo(ethylene oxide) end-capped with trimethylsilyl groups have emerged as highly promising materials for electrolytes in energy storage devices like lithium-ion batteries. rsc.orgresearchgate.net These organosilicon-based liquid electrolytes exhibit several advantageous properties, including high ionic conductivity, good electrochemical stability, and non-flammability. rsc.orgnih.gov

The synthesis of these compounds typically involves the reaction of oligoethylene glycols or their monomethyl ethers with a silylating agent such as trimethylchlorosilane in the presence of triethylamine, or by refluxing with hexamethyldisilazane. rsc.orgresearchgate.net When doped with a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), these silylated derivatives form highly conductive electrolytes. rsc.org Research has shown that their ionic conductivity is generally greater than 10⁻³ S cm⁻¹ at room temperature, a critical benchmark for practical applications in batteries. rsc.orgresearchgate.net

Studies have investigated the effect of structure on performance. For instance, introducing a second trimethylsilyl group tends to decrease the conductivity of the electrolyte, likely due to an increase in viscosity. rsc.org Furthermore, cyclic voltammetry experiments have demonstrated that a trimethylsilylated derivative of diethylene glycol monomethyl ether possesses greater electrochemical stability compared to its carbon and germanium analogues. rsc.orgresearchgate.net Full-cell performance tests using these electrolytes have shown excellent cyclability at room temperature, underscoring their potential for next-generation energy storage systems. rsc.orgnih.gov

| Compound | Number of Ethylene Oxide Units | Number of TMS Groups | Conductivity (S cm⁻¹) at Room Temp. |

|---|---|---|---|

| 1NM2 | 2 | 1 | >10⁻³ |

| 1NM3 | 3 | 1 | >10⁻³ |

| 2NM3N1 | 3 | 2 | <10⁻³ |

| 2NM4N1 | 4 | 2 | <10⁻³ |

Bis(trimethylsilyl)ethylene Glycol in Selective Protection Strategies

Bis(trimethylsilyl)ethylene glycol, also known by its synonyms 1,2-Bis(trimethylsilyloxy)ethane and ethylene glycol bis(trimethylsilyl ether), is a versatile reagent in organic synthesis, primarily used for the selective protection of carbonyl groups. cymitquimica.comsigmaaldrich.comfar-chemical.com Protecting functional groups is a crucial strategy in multi-step synthesis to prevent them from undergoing unwanted reactions.

This compound is particularly effective for the 1,3-dioxolanation of aldehydes and ketones, converting the carbonyl group into a cyclic acetal, which is stable under a wide range of reaction conditions, especially those involving nucleophiles and bases. acs.org A key application is the chemoselective protection of α,β-unsaturated aldehydes. The reaction of an unsaturated aldehyde with 1,2-bis(trimethylsilyloxy)ethane in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) efficiently forms the corresponding 1,3-dioxolane. acs.org This method is valued for its mild and neutral reaction conditions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Regioselectivity

The future development of synthetic methodologies involving trans-1,2-bis(trimethylsilyl)ethylene (B73291) hinges on the creation of novel catalytic systems. A primary goal is to achieve greater control over stereoselectivity and regioselectivity in reactions such as hydrosilylation and bis-silylation. While rhodium complexes have shown promise in catalyzing intramolecular trans-bis-silylation reactions, there is a significant opportunity to explore other transition metals and ligand designs to improve efficiency and expand the scope of these transformations. mdpi.com